N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899963-21-4
VCID: VC7489749
InChI: InChI=1S/C17H22N2O4/c1-12-6-2-3-7-14(12)19-16(21)15(20)18-10-13-11-22-17(23-13)8-4-5-9-17/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,18,20)(H,19,21)
SMILES: CC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCC3
Molecular Formula: C17H22N2O4
Molecular Weight: 318.373

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide

CAS No.: 899963-21-4

Cat. No.: VC7489749

Molecular Formula: C17H22N2O4

Molecular Weight: 318.373

* For research use only. Not for human or veterinary use.

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide - 899963-21-4

Specification

CAS No. 899963-21-4
Molecular Formula C17H22N2O4
Molecular Weight 318.373
IUPAC Name N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methylphenyl)oxamide
Standard InChI InChI=1S/C17H22N2O4/c1-12-6-2-3-7-14(12)19-16(21)15(20)18-10-13-11-22-17(23-13)8-4-5-9-17/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,18,20)(H,19,21)
Standard InChI Key GTTWNRJWFTZOCK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCC3

Introduction

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound combines a spirocyclic framework with an oxalamide functional group, which contributes to its versatility in various chemical reactions and biological interactions.

Synthesis and Preparation Methods

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. These methods often start with the preparation of the spirocyclic intermediate, followed by the introduction of the oxalamide functionality. Common solvents used include dichloromethane or tetrahydrofuran, with catalysts like triethylamine to facilitate the reaction.

Chemical Reactivity and Applications

This compound participates in various chemical reactions typical of oxalamides and spiro compounds. Its reactivity is influenced by the oxalamide group's ability to form hydrogen bonds, which can play a crucial role in biological systems. The spirocyclic structure contributes to its potential biological activities and interactions.

Biological Activity and Potential Applications

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